4-[[3-[(4-acetamidophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic Acid
Description
4-[[3-[(4-Acetamidophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic acid is a quinoxaline derivative characterized by a sulfonylamino linker bridging a quinoxaline core and a 4-acetamidophenyl substituent. Quinoxaline derivatives are renowned for diverse biological activities, including kinase inhibition and antimicrobial effects, making this compound a candidate for therapeutic development .
Properties
Molecular Formula |
C23H19N5O5S |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
4-[[3-[(4-acetamidophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C23H19N5O5S/c1-14(29)24-16-10-12-18(13-11-16)34(32,33)28-22-21(26-19-4-2-3-5-20(19)27-22)25-17-8-6-15(7-9-17)23(30)31/h2-13H,1H3,(H,24,29)(H,25,26)(H,27,28)(H,30,31) |
InChI Key |
AZYFTAYNMPTQPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-[(4-acetamidophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic Acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal.
Introduction of the Sulfonylamino Group: The sulfonylamino group is introduced by reacting the quinoxaline derivative with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine.
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride to form the acetamidophenyl moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
4-[[3-[(4-acetamidophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonylamino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
Oxidation Products: Depending on the conditions, oxidation can lead to the formation of quinoxaline N-oxides.
Reduction Products: Reduction can yield amine derivatives.
Substitution Products: Substitution reactions can produce various sulfonamide derivatives.
Scientific Research Applications
4-[[3-[(4-acetamidophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic Acid has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent, showing activity against various bacterial and fungal strains.
Pharmacology: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[[3-[(4-acetamidophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic Acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and microbial processes.
Pathways Involved: It inhibits key enzymes in the biosynthesis of bacterial cell walls, leading to antimicrobial effects. Additionally, it modulates signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The compound’s analogs differ primarily in sulfonamide substituents and additional functional groups. Below is a comparative analysis based on structural features and inferred properties:
Table 1: Structural Comparison of Quinoxaline Derivatives
Functional Implications
Solubility and Bioavailability :
- The target compound’s acetamidophenyl group and benzoic acid moiety likely improve aqueous solubility compared to the thiophene analog, which is more lipophilic .
- The chlorine substituent in the 4-chloro derivative () may enhance membrane permeability but reduce solubility in polar solvents .
Binding Interactions: The acetamido group (-NHCOCH₃) can act as both hydrogen bond donor and acceptor, favoring interactions with enzymatic active sites. In contrast, the thiophene analog’s sulfur atom may engage in hydrophobic interactions or coordinate with metal ions .
Synthetic Considerations: Synthesis routes for such compounds typically involve coupling sulfonyl chlorides with aminophenols or amines. For example, highlights the use of 4-chloro-acetamido-phenacyl chloride in synthesizing related sulfonamide derivatives, suggesting analogous methods for the target compound .
Biological Activity
4-[[3-[(4-acetamidophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic acid, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A quinoxaline moiety
- An acetanilide group
- A benzoic acid functional group
This unique arrangement contributes to its interaction with biological targets, influencing its pharmacological profile.
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of benzoic acid can enhance proteasomal and lysosomal activities, which are crucial for protein degradation and cellular homeostasis. For instance, certain benzoic acid derivatives have been demonstrated to activate cathepsins B and L, enzymes involved in the degradation of proteins within cells .
- Antimicrobial Properties : The compound has been noted for its antibacterial and antifungal activities. In vitro studies suggest that it can inhibit the growth of various pathogens, making it a candidate for further development as an antimicrobial agent .
- Cytotoxic Effects : Preliminary evaluations indicate that the compound may possess cytotoxic properties against specific cancer cell lines. The efficacy appears to vary based on concentration and cell type, with some studies reporting minimal cytotoxicity at lower concentrations .
Case Studies and Research Findings
- Cytotoxicity Evaluation : In a study assessing the cytotoxic effects of related compounds on human foreskin fibroblasts and cancer cell lines (Hep-G2 and A2058), it was found that while some derivatives exhibited significant cytotoxicity, others showed promise with low inhibition rates (e.g., 4.81% in Hep-G2 cells) at concentrations of 1 μg/mL .
- Proteasomal Activity Induction : The compound's ability to induce proteasomal activity was highlighted in studies where it enhanced chymotrypsin-like enzymatic activity significantly at concentrations as low as 5 μM . This suggests a potential role in modulating protein homeostasis in aging or diseased cells.
- Antimicrobial Testing : The antimicrobial efficacy was assessed against various bacterial strains, revealing that the compound could inhibit growth effectively, supporting its use as a potential therapeutic agent against infections .
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
